REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[CH3:5][O:6][C:7]([C:9]1[O:18][C:12]2[NH:13][CH:14]=[CH:15][C:16](=O)[C:11]=2[CH:10]=1)=[O:8]>CN(C)C=O>[CH3:5][O:6][C:7]([C:9]1[O:18][C:12]2=[N:13][CH:14]=[CH:15][C:16]([Cl:3])=[C:11]2[CH:10]=1)=[O:8]
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Name
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|
Quantity
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8 mL
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Type
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reactant
|
Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
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2 g
|
Type
|
reactant
|
Smiles
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COC(=O)C1=CC2=C(NC=CC2=O)O1
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Name
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|
Quantity
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0.08 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 1 hour
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Duration
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1 h
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CONCENTRATION
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Details
|
the mixture was concentrated under reduced pressure
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Type
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FILTRATION
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Details
|
the precipitated crystals were filtered out
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Type
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WASH
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Details
|
washed with tetrahydrofuran and ethyl acetate
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Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC=2C(=NC=CC2Cl)O1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |